TLR7 agonist 15
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Overview
Description
TLR7 agonist 15 is a small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages. Activation of TLR7 by agonists like this compound triggers a cascade of immune responses, including the production of cytokines and chemokines, which enhance the body’s ability to fight infections and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 15 involves multiple steps, including the introduction of specific functional groups and the formation of heterocyclic structures. One common synthetic route involves the use of triazole tethered imidazoquinolines. The process typically includes:
- Alkylation of the imidazole moiety.
- Introduction of a 1,2,3-triazolyl moiety via triazolyl click chemistry.
- Characterization using spectroscopic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents used include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use .
Chemical Reactions Analysis
Types of Reactions: TLR7 agonist 15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
TLR7 agonist 15 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation of TLR7 and its downstream effects.
Biology: Investigated for its role in modulating immune responses and enhancing the body’s ability to fight infections.
Medicine: Explored as a potential therapeutic agent for treating viral infections and cancer. .
Industry: Used in the development of new adjuvants for vaccines and as a tool for studying immune modulation.
Mechanism of Action
TLR7 agonist 15 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88-dependent pathway. This leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines and type I interferons. These molecules play a crucial role in enhancing the immune response against pathogens and tumors .
Comparison with Similar Compounds
Imiquimod: A well-known TLR7 agonist used in the treatment of skin cancer and viral infections.
Resiquimod: Another TLR7 agonist with similar immunomodulatory properties.
Gardiquimod: A synthetic TLR7 agonist with potent immune-stimulatory effects
Uniqueness of TLR7 Agonist 15: this compound is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists. Additionally, this compound has shown improved pharmacokinetic properties, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C26H31N5O |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]pentanamide |
InChI |
InChI=1S/C26H31N5O/c1-3-5-11-22-30-24-25(20-9-7-8-10-21(20)29-26(24)27)31(22)17-18-13-15-19(16-14-18)28-23(32)12-6-4-2/h7-10,13-16H,3-6,11-12,17H2,1-2H3,(H2,27,29)(H,28,32) |
InChI Key |
PBANGMRUPOGIHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)CCCC)C4=CC=CC=C4N=C2N |
Origin of Product |
United States |
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